molecular formula C6H7BrN2O2 B7965256 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid

3-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B7965256
M. Wt: 219.04 g/mol
InChI Key: BTZHWBSLGSXVIB-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a propanoic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and α,β-unsaturated carbonyl compounds. For instance, a reaction between 3-bromo-1-propyn-1-one and hydrazine hydrate can yield 5-bromo-1H-pyrazole.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a nucleophilic substitution reaction. For example, 5-bromo-1H-pyrazole can react with 3-bromopropanoic acid in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Condensation Reactions: Condensing agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used.

Major Products Formed

    Substitution Products: New pyrazole derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: De-brominated pyrazole derivatives.

    Condensation Products: Esters or amides of this compound.

Scientific Research Applications

3-(5-bromo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity, receptor binding, and other biochemical processes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the carboxylic acid group can form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(5-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of bromine.

    3-(5-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a nitro group instead of bromine.

Uniqueness

3-(5-bromo-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not. The bromine atom can also be a versatile handle for further functionalization, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(5-bromopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-1-3-8-9(5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZHWBSLGSXVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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